molecular formula C7H9ClN2O2 B572668 3-Chloro-5-(2-methoxyethoxy)pyridazine CAS No. 1256038-18-2

3-Chloro-5-(2-methoxyethoxy)pyridazine

Cat. No.: B572668
CAS No.: 1256038-18-2
M. Wt: 188.611
InChI Key: KXFHQRGXWWJZIS-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyethoxy)pyridazine (CAS: 943026-40-2) is a pyridazine derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 172.57 g/mol . The compound features a pyridazine core substituted at the 3-position with a chlorine atom and at the 5-position with a 2-methoxyethoxy group. This ether-linked substituent enhances solubility in polar solvents, making it advantageous for applications in synthetic chemistry and materials science.

Key safety data indicate hazards such as skin/eye irritation (H315, H320) and respiratory irritation (H335), necessitating precautions like protective equipment and proper ventilation during handling . Its synthesis typically involves nucleophilic substitution reactions, as evidenced by methods used for analogous pyridazine derivatives (e.g., alkylation with halides under basic conditions) .

Properties

IUPAC Name

3-chloro-5-(2-methoxyethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFHQRGXWWJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744949
Record name 3-Chloro-5-(2-methoxyethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256038-18-2
Record name 3-Chloro-5-(2-methoxyethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyethoxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyethoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine .

Scientific Research Applications

3-Chloro-5-(2-methoxyethoxy)pyridazine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethoxy group in the target compound provides enhanced solubility in polar solvents compared to aryl (e.g., 4-fluorophenyl) or alkylamine (e.g., pyrrolidinyl) substituents .
  • Trifluoromethyl and cyclopropylmethoxy substituents introduce steric and electronic effects, altering reactivity in cross-coupling or polymerization reactions .

Biological Activity

3-Chloro-5-(2-methoxyethoxy)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core with a chlorine atom at the 3-position and a methoxyethoxy group at the 5-position. Its chemical formula is C8H10ClN3OC_8H_{10}ClN_3O and it has distinct physicochemical properties that influence its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Prostaglandin E2 : Related compounds have shown the ability to inhibit prostaglandin E2 synthesis, which plays a critical role in inflammation and pain pathways.
  • Interleukin Activity Modulation : Some derivatives have been noted for their capacity to modulate interleukin activity, suggesting potential anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, as evidenced by cytotoxicity assays against various cancer cell lines .

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Observations
Colon Adenocarcinoma (LoVo)>200Low toxicity observed
Ovarian Carcinoma (SK-OV-3)ModerateDose-dependent cytotoxicity noted
Breast Adenocarcinoma (MCF-7)LowSignificant cytotoxic effects observed

These findings indicate that while the compound exhibits varying degrees of toxicity across different cancer cell lines, it may be particularly effective against certain types.

Comparative Studies

Comparative studies with established chemotherapeutic agents such as cisplatin and doxorubicin reveal that this compound shows promise as an adjunctive treatment in cancer therapy. For instance, it was found to enhance the cytotoxic effects of these drugs in combination assays .

Case Studies

  • Antitumor Activity : A study conducted on several pyridazine derivatives, including this compound, demonstrated significant antitumor activity against human adenocarcinoma cell lines. The results indicated that this compound could potentially serve as a lead structure for developing new anticancer agents .
  • Anti-inflammatory Potential : Another investigation highlighted the anti-inflammatory potential of related compounds by assessing their ability to inhibit cytokine release in vitro. The results suggested that modifications to the pyridazine structure could enhance anti-inflammatory efficacy.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms by which this compound exerts its effects are essential for understanding its therapeutic potential.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the efficacy and safety of this compound in living organisms.

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